![molecular formula C10H20N2 B1352205 2-甲基-2,8-二氮杂螺[5.5]十一烷 CAS No. 845290-58-6](/img/structure/B1352205.png)

2-甲基-2,8-二氮杂螺[5.5]十一烷

描述

2-Methyl-2,8-diazaspiro[5.5]undecane, also known as MDBU, is an organic compound belonging to the spirocyclic class of compounds. It is an isomer of the more common spirocyclic compound, 2-methyl-2,8-diazaspiro[4.5]decane. MDBU has been studied for its potential applications in a variety of fields, including chemistry, biochemistry, and pharmacology. In particular, it has been investigated for its ability to act as a catalyst in chemical reactions and its potential to be used as a drug delivery system.

科学研究应用

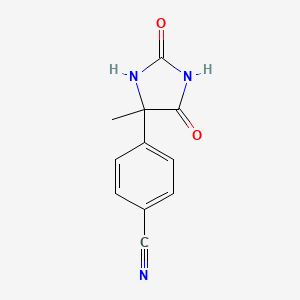

生物活性和合成

2-甲基-2,8-二氮杂螺[5.5]十一烷,是1,9-二氮杂螺[5.5]十一烷的一种变体,显示出治疗各种疾病的潜力。Blanco-Ania等人(2017年)讨论了这些化合物的生物活性,可能对治疗肥胖、疼痛、免疫系统紊乱、细胞信号传导、心血管疾病和精神障碍有用(Blanco‐Ania,Heus和Rutjes,2017年)。

合成技术

已开发出高效无催化剂合成含氮螺环杂环化合物的方法。Aggarwal,Vij和Khurana(2014年)通过双Michael加成反应展示了二氮杂螺[5.5]十一烷衍生物的合成。这个过程允许在短时间内获得高产率,而且不需要催化剂(Aggarwal, Vij, & Khurana, 2014)。

治疗呼吸道疾病的潜力

从3,9-二氮杂螺[5.5]十一烷衍生物中衍生出的化合物,如3-酰基-9-苯氧基苯基衍生物,是显著的CCR8拮抗剂。Norman(2007年)强调了它们在治疗趋化因子介导的疾病中的潜力,特别是呼吸道疾病,如哮喘、慢性阻塞性肺病和鼻炎(Norman, 2007)。

固相合成

Macleod等人(2006年)报道了关于二氮杂螺环的微波辅助固相合成。这种方法依赖于主要胺与树脂结合的双甲磺酸酯的环化,通过α-甲基苄基氨基甲酸酯树脂连接剂的开发来促进(Macleod, Martínez-Teipel, Barker, & Dolle, 2006)。

光物理研究和TDDFT计算

Aggarwal和Khurana(2015年)对二氮杂螺化合物进行了光物理研究和溶剂致色分析。他们分析了溶剂对这些化合物光谱特性的影响,并观察到荧光量子产率根据溶剂极性而变化(Aggarwal & Khurana, 2015)。

作用机制

Target of Action

The primary targets of 2-Methyl-2,8-diazaspiro[5Similar compounds, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .

Mode of Action

The mode of action of 2-Methyl-2,8-diazaspiro[5If it behaves similarly to the aforementioned 3,9-diazaspiro[5.5]undecane-based compounds, it may act as a competitive antagonist at GABAAR, preventing the binding of GABA and thereby inhibiting the receptor’s function .

Biochemical Pathways

The specific biochemical pathways affected by 2-Methyl-2,8-diazaspiro[5If it acts as a GABAAR antagonist, it could potentially influence the GABAergic system, which plays a crucial role in inhibitory neurotransmission in the central nervous system .

Pharmacokinetics

The pharmacokinetic properties of 2-Methyl-2,8-diazaspiro[5It’s worth noting that similar 3,9-diazaspiro[55]undecane-based compounds have shown low cellular membrane permeability , which could potentially affect their bioavailability and distribution.

Result of Action

The molecular and cellular effects of 2-Methyl-2,8-diazaspiro[5If it acts as a GABAAR antagonist, it could potentially lead to an increase in neuronal excitability due to the inhibition of GABA-mediated inhibitory neurotransmission .

属性

IUPAC Name |

2-methyl-2,8-diazaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-12-7-3-5-10(9-12)4-2-6-11-8-10/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIKCULWCMZQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2(C1)CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394393 | |

| Record name | 2-methyl-2,8-diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,8-diazaspiro[5.5]undecane | |

CAS RN |

845290-58-6 | |

| Record name | 2-methyl-2,8-diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

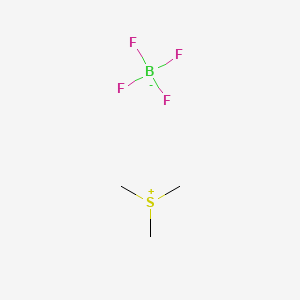

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

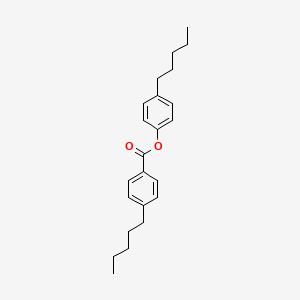

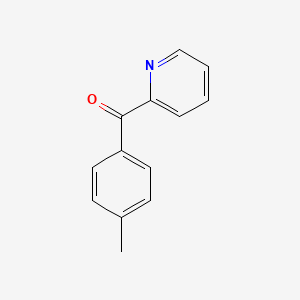

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)

![3-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1352136.png)

![3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1352142.png)